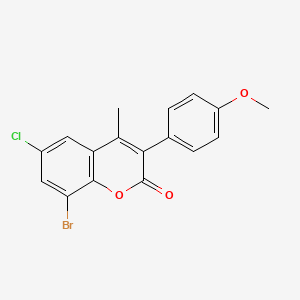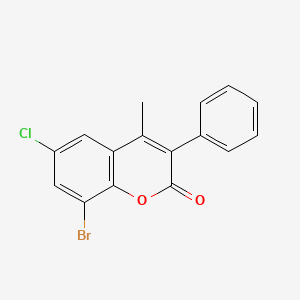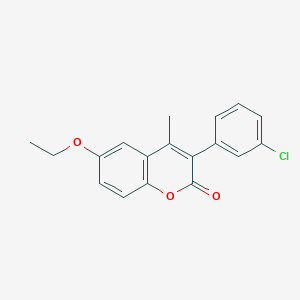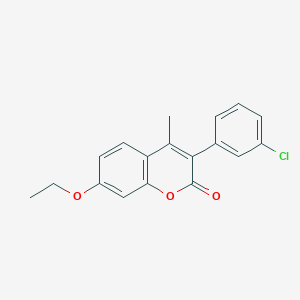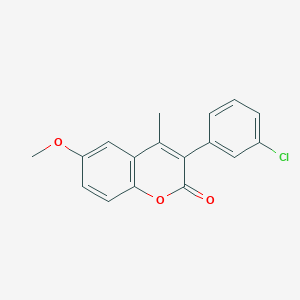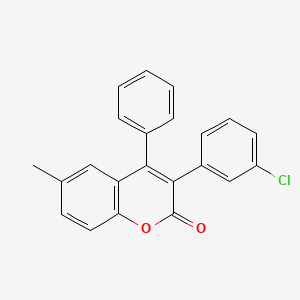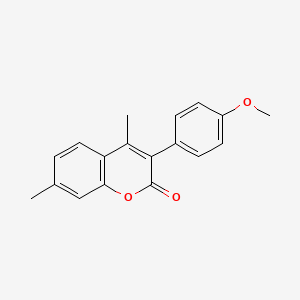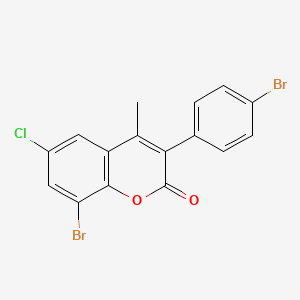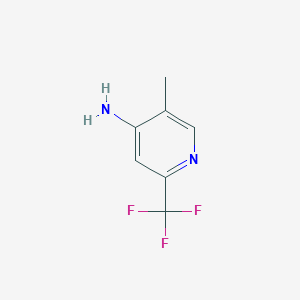
5-Methyl-2-(trifluoromethyl)pyridin-4-amine
描述
5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2. It features a pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position.
作用机制
Target of Action
Compounds with a similar structure have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Result of Action
Similar compounds have shown excellent fungicidal activity .
生化分析
Biochemical Properties
5-Methyl-2-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of selective inhibitors of urokinase plasminogen activator, which is involved in non-cytotoxic cancer therapy . The compound’s interactions with these enzymes and proteins are crucial for its function in inhibiting specific biochemical pathways, thereby affecting the overall biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the synthesis of active pharmaceutical ingredients used in cancer treatment . These interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or receptors is key to its mechanism of action. For instance, it has been used in the synthesis of ligands that stabilize hypervalent iodine, which is applied in various synthetic transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability . Over time, any degradation of the compound can lead to changes in its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific biochemical pathways without causing toxicity. At higher doses, it may lead to toxic or adverse effects. It is crucial to determine the appropriate dosage to maximize its therapeutic benefits while minimizing any potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s role in these pathways is critical for its function and effectiveness in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall effectiveness and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with methylamine under suitable conditions to replace the chlorine atom with an amine group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 5-Methyl-2-(trifluoromethyl)pyridin-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
5-Methyl-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents like methylamine and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Methyl-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Agrochemicals: The compound is used in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Material Science: It is employed in the synthesis of materials with specific electronic properties, benefiting from the presence of the trifluoromethyl group.
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amine group at the 4-position and no methyl group.
2-Methyl-4-(trifluoromethyl)pyridine: Similar structure but with the methyl group at the 2-position and no amine group.
Uniqueness
5-Methyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the specific combination of the trifluoromethyl group, methyl group, and amine group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
属性
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHDTBXWBPSDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


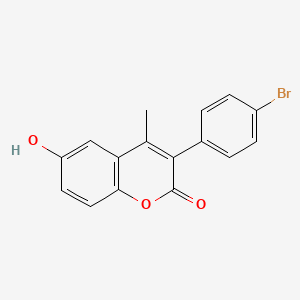
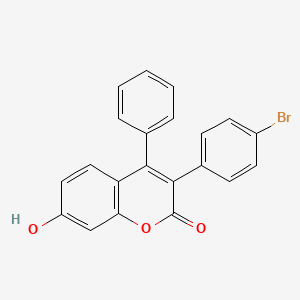
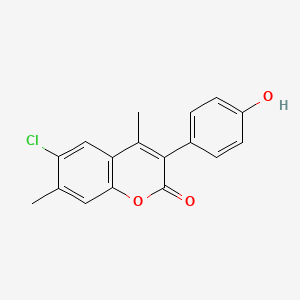
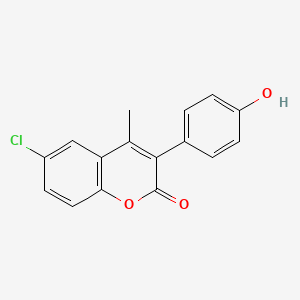
![Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3041624.png)
